molecular formula C37H54O11 B1146581 Reveromycin C CAS No. 144860-69-5

Reveromycin C

Cat. No.: B1146581
CAS No.: 144860-69-5
M. Wt: 674.8 g/mol
InChI Key: NDQHXHWOEDTFCC-UHWSPUDNSA-N
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Description

Reveromycin C is a member of the reveromycin family, a group of polyketide spiroketals produced by various Streptomyces species. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . This compound, in particular, has garnered attention for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of reveromycin C involves a complex polyketide pathway. It starts with a 2-methylsuccinyl-CoA starter unit, followed by the incorporation of a C6–8 polyketide chain extension and diacid esterification units . The spiroacetal core structure is formed through stereospecific enzymatic reactions involving RevG and RevJ .

Industrial Production Methods: Industrial production of this compound typically involves fermentation of Streptomyces species under controlled conditions. Optimization of culture media and fermentation parameters is crucial for maximizing yield .

Chemical Reactions Analysis

Types of Reactions: Reveromycin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities .

Mechanism of Action

Reveromycin C exerts its effects by selectively inhibiting eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS). This inhibition disrupts protein synthesis, leading to apoptosis in target cells. The compound’s three carboxyl moieties play a crucial role in its selective uptake by osteoclasts, making it effective against bone resorption and metastasis .

Properties

IUPAC Name

(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H54O11/c1-24(2)17-19-36(48-35(45)16-15-33(41)42)21-22-37(47-31(36)13-9-26(4)23-34(43)44)20-18-28(6)30(46-37)12-8-25(3)7-11-29(38)27(5)10-14-32(39)40/h7-11,13-14,23-24,27-31,38H,12,15-22H2,1-6H3,(H,39,40)(H,41,42)(H,43,44)/b11-7+,13-9+,14-10+,25-8+,26-23+/t27-,28-,29-,30+,31-,36+,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQHXHWOEDTFCC-UHWSPUDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC(C(O2)C=CC(=CC(=O)O)C)(CCC(C)C)OC(=O)CCC(=O)O)OC1CC=C(C)C=CC(C(C)C=CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(CC[C@@]([C@@H](O2)/C=C/C(=C/C(=O)O)/C)(CCC(C)C)OC(=O)CCC(=O)O)O[C@@H]1C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H54O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144860-69-5
Record name Butanedioic acid, 1-[(2S,3R,6S,8R,9S)-8-[(2E,4E,6S,7S,8E)-9-carboxy-6-hydroxy-3,7-dimethyl-2,4,8-nonatrien-1-yl]-2-[(1E,3E)-4-carboxy-3-methyl-1,3-butadien-1-yl]-9-methyl-3-(3-methylbutyl)-1,7-dioxaspiro[5.5]undec-3-yl] ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144860-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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